Comparative Oral Bioavailability: URB-597 Exhibits Superior Oral Activity Versus PF-3845
URB-597 is orally bioavailable and demonstrates robust in vivo FAAH inhibition following oral administration, with sustained effects on brain anandamide levels [1]. In contrast, PF-3845 exhibits poor oral bioavailability and is typically administered via intraperitoneal injection in preclinical studies; its in vitro Ki of 230 nM is approximately 50-fold higher (less potent) than URB-597's IC50 of 4.6 nM . The kinact/Ki value for PF-3845 is reported to be 10- to 20-fold higher than that of URB-597, indicating less efficient enzyme inactivation under comparable conditions [2].
| Evidence Dimension | Oral bioavailability and in vitro potency |
|---|---|
| Target Compound Data | IC50 = 4.6 nM (rat brain membranes); orally active with sustained FAAH inhibition; kinact/Ki baseline reference |
| Comparator Or Baseline | PF-3845: Ki = 230 nM; poor oral bioavailability; kinact/Ki value 10-20× higher than URB-597 |
| Quantified Difference | URB-597 is ~50× more potent than PF-3845 by Ki/IC50; PF-3845 requires 10-20× higher kinact/Ki for equivalent enzyme inactivation efficiency |
| Conditions | Rat brain membrane FAAH assay; in vivo oral administration studies |
Why This Matters
Researchers requiring oral administration for chronic dosing studies must select URB-597 over PF-3845, which is unsuitable for oral delivery.
- [1] Piomelli D, Tarzia G, Duranti A, Tontini A, Mor M, Compton TR, Dasse O, Monaghan EP, Parrott JA, Putman D. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Rev. 2006 Spring;12(1):21-38. doi: 10.1111/j.1527-3458.2006.00021.x. View Source
- [2] Meilunbio. PF-3845 product information: kinact/Ki value 10-20× higher than URB-597. View Source
